molecular formula C17H23N3O4S B2868946 8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-37-7

8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2868946
CAS No.: 1021081-37-7
M. Wt: 365.45
InChI Key: CQTAGXQDCWUCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a sulfonyl group at the 8-position. The sulfonyl substituent is derived from a 5-isopropyl-2-methylphenyl moiety, which confers distinct electronic and steric properties. This compound belongs to a class of molecules investigated for their inhibition of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, which regulates hypoxia-inducible factor (HIF) degradation. Inhibiting PHD2 stabilizes HIF, a therapeutic strategy for anemia and ischemic conditions .

Properties

IUPAC Name

8-(2-methyl-5-propan-2-ylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-11(2)13-5-4-12(3)14(10-13)25(23,24)20-8-6-17(7-9-20)15(21)18-16(22)19-17/h4-5,10-11H,6-9H2,1-3H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTAGXQDCWUCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspiro[4.5]decane scaffold, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework and a sulfonyl group attached to an isopropyl-substituted phenyl moiety. This unique configuration may contribute to its biological activities.

Research indicates that compounds based on the triazaspiro[4.5]decane scaffold exhibit various biological activities, particularly in cardiology and pain management:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Studies have shown that certain derivatives can inhibit mPTP opening, which is crucial in preventing myocardial cell death during ischemic events. This inhibition leads to decreased apoptotic rates and improved cardiac function post-reperfusion in myocardial infarction models .
  • G-Protein Coupled Receptor (GPCR) Modulation : The compound has been explored as a potential modulator of GPCRs, with findings suggesting it may serve as a selective agonist for delta-opioid receptors (DOR), displaying anti-allodynic effects in inflammatory pain models .
  • Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory activity by acting as antagonists of lymphocyte function-associated antigen-1 (LFA-1), which could be beneficial in treating various inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of triazaspiro compounds:

  • Cardiac Function Improvement : In a study involving myocardial infarction models, administration of triazaspiro compounds resulted in a significant reduction in apoptotic cell death and preservation of mitochondrial ATP levels, suggesting protective effects against reperfusion injury .
  • Pain Management Efficacy : A recent investigation into DOR agonists revealed that certain triazaspiro derivatives showed promising results in reducing pain responses in animal models, indicating their potential for development as analgesics .

Data Tables

Activity Effect Reference
mPTP InhibitionDecreased apoptotic rate
DOR AgonismAnti-allodynic efficacy
Anti-inflammatoryInhibition of LFA-1

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood by comparing it to related compounds with modifications at the 8-position or core structure. Below is a detailed analysis of key analogs:

Core Structure and Substitution Patterns

Parent Compound (11):
1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11) serves as the foundational scaffold. It lacks substituents at the 8-position and exhibits moderate PHD2 inhibition (IC₅₀ ~100 nM). Crystal structures reveal its interaction with PHD2 via the imidazolidine-2,4-dione core and a chelating pyridine group .

Key Analogues with 8-Position Modifications:

8-Benzyl Derivative (): Structure: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Synthesis involves Pd/C-catalyzed hydrogenation (76% yield) . Activity: Not directly reported for PHD inhibition, but similar derivatives show variable activity depending on substituent size .

8-Phenyl Derivatives (Compounds 13, 14 in ):

  • Structures:

  • 13: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
  • 14: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
    • Activity: These analogs exhibit serotonin receptor antagonism (e.g., 5-HT₂C), highlighting the impact of aryl-piperazine substituents on off-target effects .

8-(5-Chloro-2,4-dimethoxyphenyl) Derivative (): Structure: 8-[5-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Molecular weight: 460.357 g/mol .

8-(Dihydrobenzodioxin) Derivative ():

  • Structure: 8-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1,3-diisopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • Properties: The bicyclic benzodioxin group may improve membrane permeability but reduces PHD2 affinity due to steric hindrance .

Impact of Chelating Groups and Rigidity ()

  • Pyridine vs. Imidazole Derivatives: Compound 11 (3-methylpyridine) and 15 (imidazole) show potent PHD2 inhibition (IC₅₀ <50 nM). The chelating pyridine or imidazole groups coordinate with Fe(II) in PHD2’s active site . Phenol (13) and Thiophene (12) Derivatives: Inactive, emphasizing the necessity of metal-chelating groups .
  • Hydroxyl Substitution (Compounds 38, 41, 44):

    • Replacing the methyl group in 11 with a hydroxyl group abolished activity, indicating rigid linkers and core integrity are critical .

Sulfonyl Group vs. Other Substituents

The target compound’s 5-isopropyl-2-methylphenylsulfonyl group provides:

  • Improved Solubility: Compared to lipophilic benzyl or aryl groups, sulfonyl derivatives may exhibit better aqueous solubility, aiding bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.